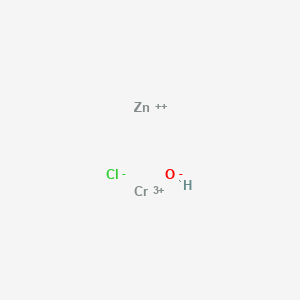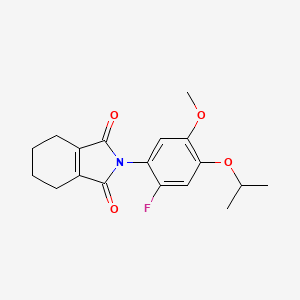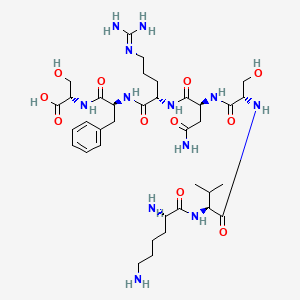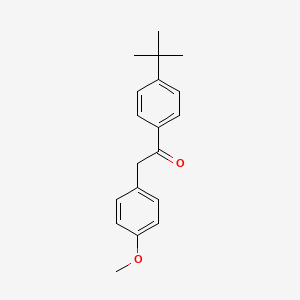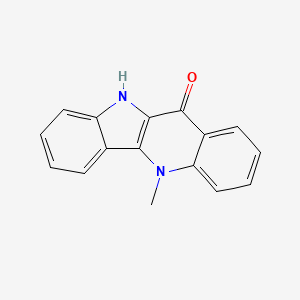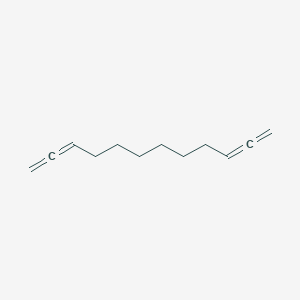
3-(Benzenesulfonyl)-6-methyl-2,3-dihydro-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-3-(phenylsulfonyl)chroman-4-one is a heterocyclic compound that belongs to the chromanone family. Chromanones are known for their diverse biological activities and are used as building blocks in medicinal chemistry. The structure of 6-Methyl-3-(phenylsulfonyl)chroman-4-one consists of a chromanone core with a methyl group at the 6th position and a phenylsulfonyl group at the 3rd position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(phenylsulfonyl)chroman-4-one can be achieved through several synthetic routes. One common method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions. This is followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid in the presence of trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production methods for 6-Methyl-3-(phenylsulfonyl)chroman-4-one are not well-documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-3-(phenylsulfonyl)chroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted chromanone derivatives.
Wissenschaftliche Forschungsanwendungen
6-Methyl-3-(phenylsulfonyl)chroman-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Methyl-3-(phenylsulfonyl)chroman-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chroman-4-one: The parent compound of the chromanone family.
6-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one: Known for its antiparasitic activity.
6-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one: Exhibits significant biological activities.
Uniqueness
6-Methyl-3-(phenylsulfonyl)chroman-4-one is unique due to the presence of both a methyl group and a phenylsulfonyl group, which confer distinct chemical and biological properties. This combination of functional groups can enhance its reactivity and potential therapeutic effects compared to other chromanone derivatives.
Eigenschaften
CAS-Nummer |
139449-22-2 |
|---|---|
Molekularformel |
C16H14O4S |
Molekulargewicht |
302.3 g/mol |
IUPAC-Name |
3-(benzenesulfonyl)-6-methyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O4S/c1-11-7-8-14-13(9-11)16(17)15(10-20-14)21(18,19)12-5-3-2-4-6-12/h2-9,15H,10H2,1H3 |
InChI-Schlüssel |
LRYPUAGUADDPAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)OCC(C2=O)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


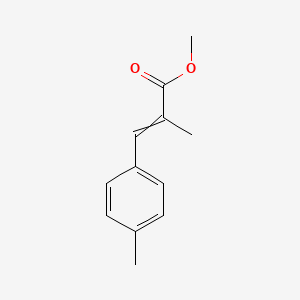
![5-Fluoro-1-aza-5-silabicyclo[3.3.3]undecane](/img/structure/B14262556.png)

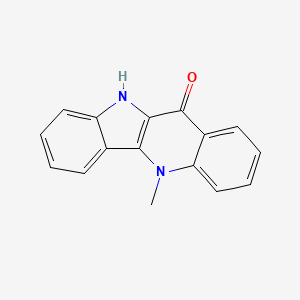
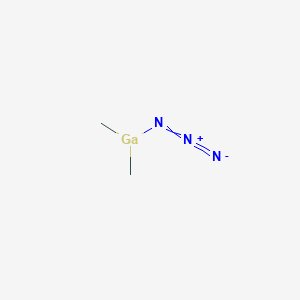
(propan-2-yl)silane](/img/structure/B14262564.png)
![Spiro[4.6]undecane, 6-methylene-](/img/structure/B14262569.png)
